1-Bromo-4-(3-bromopropyl)benzene

Descripción general

Descripción

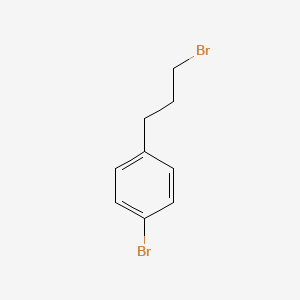

1-Bromo-4-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and another bromine atom is attached to the end of a three-carbon propyl chain. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

The synthesis of 1-Bromo-4-(3-bromopropyl)benzene typically involves the bromination of 4-(3-bromopropyl)toluene. The process can be summarized as follows:

Starting Material: 4-(3-bromopropyl)toluene.

Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination at the para position of the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-Bromo-4-(3-bromopropyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) replace a hydrogen atom on the ring.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings to drive the reactions to completion.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Bromine, AlCl₃ | Room Temperature | Up to 70% |

| Bromination | CBr₄, PPh₃ | THF, 0-20°C | 66% |

Scientific Research Applications

1-Bromo-4-(3-bromopropyl)benzene serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for producing complex organic molecules.

Key Research Areas:

- Organic Synthesis : Used as a building block for synthesizing polysubstituted benzenes.

- Biological Studies : Investigated for its potential antimicrobial and anticancer properties.

- Material Science : Employed in the development of specialty chemicals and advanced materials.

Research indicates that this compound exhibits biological activities relevant to medicinal chemistry. Its brominated structure is associated with various biological effects, including:

- Antimicrobial Activity : Studies have shown that brominated compounds can inhibit the growth of Gram-positive bacteria.

- Anticancer Potential : Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Case Study 1 |

| Anticancer | Induction of apoptosis | Case Study 2 |

Case Study 1: Antimicrobial Effects

A study focused on brominated aromatic compounds highlighted their efficacy against various bacterial strains. The findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.

Case Study 2: Cancer Therapy Research

Research into brominated derivatives has revealed their capacity to induce cell cycle arrest and apoptosis in several cancer cell lines. This suggests that compounds like this compound could be explored further for potential therapeutic applications in oncology.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : Its reactivity facilitates the creation of diverse chemical products.

- Thermophysical Property Research : Analyzed for its properties using dynamic data analysis techniques.

- Mass Spectrometry Studies : Employed in analytical chemistry to differentiate between similar compounds based on mass-to-charge ratios.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(3-bromopropyl)benzene involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

1-Bromo-4-(3-bromopropyl)benzene can be compared with other similar compounds, such as:

Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.

1-Bromo-3-phenylpropane: A compound with a bromine atom attached to the end of a three-carbon propyl chain, similar to this compound but without the additional bromine on the benzene ring.

Chlorobenzene: A compound with a chlorine atom instead of bromine attached to the benzene ring.

The uniqueness of this compound lies in its dual bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

1-Bromo-4-(3-bromopropyl)benzene is a halogenated organic compound with significant biological activity. This compound, characterized by its unique structure consisting of a benzene ring substituted with bromine atoms and a branched propyl group, has garnered attention in various fields of research, particularly in pharmacology and toxicology.

Chemical Structure and Properties

- Chemical Formula: C₉H₁₀Br₂

- CAS Number: 90562-10-0

- Molecular Weight: 263.99 g/mol

The presence of bromine atoms in its structure enhances its electrophilic properties, making it a candidate for interactions with biological macromolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through the following mechanisms:

- Electrophilic Aromatic Substitution: The bromine substituents allow for electrophilic interactions that can modify other aromatic compounds, potentially affecting their biological functions.

- Enzyme Inhibition: Notably, this compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in drug development .

In Vitro Studies

Research has shown that this compound interacts with various enzymes and receptors. For instance:

- Cytochrome P450 Inhibition: Studies indicate that this compound can inhibit specific cytochrome P450 enzymes, impacting drug metabolism pathways. This suggests potential applications in developing therapeutic agents that require modulation of metabolic rates.

- Antitumor Activity: In some studies, derivatives of halogenated compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation. This positions the compound as a potential lead in cancer therapy research .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cancer Research: A study investigated the effects of brominated compounds on ovarian and prostate cancer cells, revealing that certain structural modifications could enhance antitumor activity .

- Toxicological Assessments: Research has focused on the environmental and health impacts of brominated compounds, including potential neurotoxic effects and endocrine disruption mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-3-(2-bromoethyl)benzene | 40422-70-6 | 0.94 |

| 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 | 0.93 |

| 1-Bromo-2-(3-bromopropyl)benzene | 1075-28-1 | 0.93 |

| 1-Bromo-3-(bromomethyl)benzene | 126930-72-1 | 0.93 |

The unique arrangement of bromine substituents on the benzene ring in this compound contributes to its distinct reactivity patterns compared to these similar compounds.

Propiedades

IUPAC Name |

1-bromo-4-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOADVRCIRXGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.